REACTION_CXSMILES
|
[C:1]1(C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:8][C:9]([F:15])([F:14])S(O)(=O)=O.F[C:17]([C:20]1[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=1[C:22](Cl)=[O:23])(F)F>CCCCCC>[F:8][C:9]([F:15])([F:14])[C:1]1[CH:6]=[CH:5][C:4]([C:22]([C:21]2[CH:25]=[CH:26][CH:27]=[CH:28][C:20]=2[CH3:17])=[O:23])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
312.8 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)C1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
After that the heating and stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropped into the reactor so as
|
Type
|
WAIT
|
Details
|
were continued for 5 hr
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
precipitation of 4-trifluoromethyl-4'-methylbenzophenone in the form of platy crystals
|
Type
|
FILTRATION
|
Details
|
The cystalline precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C(=O)C2=C(C=CC=C2)C)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |